![molecular formula C10H13IO B1624968 1-Benzyloxy-3-iodopropane CAS No. 5375-00-8](/img/structure/B1624968.png)
1-Benzyloxy-3-iodopropane
Overview
Description
1-Benzyloxy-3-iodopropane is a chemical compound with the molecular formula C10H13IO and a molecular weight of 276.11 . It is also known by the synonym 3-iodopropoxymethylbenzene .
Synthesis Analysis
The synthesis of 1-Benzyloxy-3-iodopropane can be achieved from 4-tert-octylphenol via bromination, benzyl protection, and halogen exchange reaction . The effects of solvents and ligands in the halogen exchange reaction have been studied in detail .Molecular Structure Analysis
The molecular structure of 1-Benzyloxy-3-iodopropane consists of a benzyl group (C6H5CH2-) attached to an oxygen atom, which is further connected to a three-carbon chain with an iodine atom attached to the third carbon .Chemical Reactions Analysis
1-Benzyloxy-3-iodopropane can participate in various chemical reactions. For instance, it has been used in Ullmann coupling reactions for the preparation of 1-benzyloxy-2-(3,6-di-tert-butyl-9H-carbazolyl)-4-tert-octylbenzene .Scientific Research Applications
Antimicrobial Agents
“1-Benzyloxy-3-iodopropane” has been used in the synthesis of hybrid compounds that exhibit antimicrobial activities . These compounds were evaluated against different antibacterial and antifungal pathogenic strains . One of the compounds was found to be potent against Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Enterococcus faecalis, Staphylococcus aureus, Streptococcus pneumoniae, Bacillus subtilis, Candida albicans, and Candida parapsilosis strains .
Drug Design
The compound has been used in the design of new biologically active compounds . Specifically, it has been used in the synthesis of quinoline-1,2,3-triazole hybrid compounds . These compounds have been reported to possess a diverse variety of pharmacological activities which include anticancer, antimalarial, antibacterial, antiprotozoal, antiproliferative, antitumor, anti-inflammatory, antifungal, antioxidant, DNA binding, and anti-HIV agents .
Industrial Applications
“1-Benzyloxy-3-iodopropane” is a halogenated organic compound that contains a benzyl ether group and an iodine atom attached to a propane chain. This structure has gained significant attention in scientific research due to its potential therapeutic and industrial applications.
Pharmaceutical Testing
This compound is also used for pharmaceutical testing . High-quality reference standards of “1-Benzyloxy-3-iodopropane” are used for accurate results in pharmaceutical testing .
Safety and Hazards
While specific safety and hazard information for 1-Benzyloxy-3-iodopropane is not available, it is generally advised to handle such chemicals with adequate ventilation and good industrial hygiene and safety practice . It is also recommended to wear tightly fitting safety goggles with side-shields conforming to EN 166(EU) or NIOSH (US) .
Mechanism of Action
Target of Action
1-Benzyloxy-3-iodopropane is a chemical compound with the molecular formula C10H13IO
Mode of Action
It’s known to be used inSuzuki–Miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that 1-Benzyloxy-3-iodopropane may interact with its targets by participating in bond formation processes.
Biochemical Pathways
Its involvement in suzuki–miyaura coupling suggests it may play a role in pathways involving carbon–carbon bond formation .
Result of Action
As a reagent in Suzuki–Miyaura coupling, it likely contributes to the formation of new carbon–carbon bonds .
properties
IUPAC Name |
3-iodopropoxymethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13IO/c11-7-4-8-12-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWWINYLTVDEBAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCCI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00440467 | |
Record name | 1-Benzyloxy-3-iodopropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00440467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyloxy-3-iodopropane | |
CAS RN |
5375-00-8 | |
Record name | [(3-Iodopropoxy)methyl]benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5375-00-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Benzyloxy-3-iodopropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00440467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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